3H-chromeno[3,4-d]imidazol-4-one
Overview
Description
3H-chromeno[3,4-d]imidazol-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound is characterized by a fused ring system comprising a chromene and an imidazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3H-chromeno[3,4-d]imidazol-4-one can be synthesized through various methods. One common approach involves the one-pot reaction of 4-amino-3-nitrocoumarin with aliphatic acids . This method is advantageous due to its simplicity and high yield. The reaction typically requires refluxing the reactants in a suitable solvent, followed by cooling to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above can be adapted for large-scale production. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3H-chromeno[3,4-d]imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may exhibit different biological activities.
Substitution: Substitution reactions, particularly at the imidazole ring, can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3H-chromeno[3,4-d]imidazol-4-one involves its interaction with specific molecular targets and pathways:
Phosphodiesterase VII Inhibition: By inhibiting phosphodiesterase VII, the compound can modulate cyclic AMP levels, leading to anti-inflammatory effects.
Toll-like Receptor 7 Antagonism: As an antagonist of toll-like receptor 7, it can modulate immune responses, making it useful in treating autoimmune diseases.
CNS Depression: The compound’s CNS depressant activity is likely due to its interaction with neurotransmitter receptors, leading to sedative effects.
Comparison with Similar Compounds
3H-chromeno[3,4-d]imidazol-4-one can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
3H-chromeno[3,4-d]imidazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTAPTBUBVOOGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226181 | |
Record name | (1)Benzopyrano(3,4-d)imidazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75204-45-4 | |
Record name | (1)Benzopyrano(3,4-d)imidazol-4(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075204454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)Benzopyrano(3,4-d)imidazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.